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Clinical Trial Efficacy and Safety Data

The following table summarizes key efficacy and safety outcomes from pivotal clinical trials investigating

trotabresib.

Trial (Identifier) /
Population

Efficacy
Findings

Safety Findings (Most Common Grade 3/4
TRAEs)

| CC-90010-ST-001 (NCT03220347) [1] • Heavily pretreated advanced solid tumors & R/R DLBCL | •

Solid Tumors (Part C, N=41): CBR 31.7%; ORR 0.0% • R/R DLBCL (Part B, n=23): ORR 13.0% •

Durable SD: Some patients with various tumors on treatment for ≥2 years | • Thrombocytopenia (78% in

DLBCL; 17% in solid tumors) • Neutropenia (26% in DLBCL) • Anemia (26% in DLBCL) | | CC-90010-

GBM-001 (NCT04047303) [2] • Recurrent high-grade glioma ("window-of-opportunity") | • 6-month PFS:

12% • Durable SD: 2 patients remained on treatment for 25 and 30 cycles | • Thrombocytopenia (5/16

patients during maintenance) | | CC-90010-GBM-002 (NCT04324840) [3] • Newly diagnosed glioblastoma

(ndGBM), combination with TMZ ± RT | • 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant) •

Encouraging treatment duration: Median 33-34 weeks | • Well tolerated in combination; most TRAEs

were mild or moderate |

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.smolecule.com/products/s3469473?utm_src=pdf-interest
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.nature.com/articles/s41467-023-36976-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Protocols from Key Studies

The methodologies from core clinical trials provide a framework for investigating trotabresib.

Phase I Monotherapy and Dose-Finding (CC-90010-ST-001) [1]

Study Design: Open-label, multicenter, phase I study comprising dose escalation (Part A) and

expansion (Parts B & C) cohorts.
Patient Population: Heavily pretreated patients with advanced solid tumors or relapsed/refractory

diffuse large B-cell lymphoma (R/R DLBCL).
Dosing Schedule: The primary dosing regimen established was 45 mg trotabresib orally once daily

for 4 consecutive days, followed by a 24-day break (4 days on/24 days off) in a 28-day cycle. An
alternative schedule of 30 mg for 3 days on/11 days off was also identified.

Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and determination of the
Recommended Phase 2 Dose (RP2D).

Secondary/Exploratory Endpoints: Preliminary efficacy (Objective Response Rate (ORR), Clinical
Benefit Rate (CBR)), pharmacokinetics (PK), and pharmacodynamics (PD).

"Window-of-Opportunity" CNS Penetration Study (CC-90010-
GBM-001) [2]

Study Design: A phase I study in patients with recurrent high-grade gliomas scheduled for salvage

resection.
Pre-operative Protocol: Patients received trotabresib 30 mg/day on Days 1-4 before surgery.

Salvage resection was planned for 6-24 hours after the last (Day 4) dose.
Tissue and Plasma Collection: During surgery, resected brain tumor tissue was collected. A time-

matched plasma sample was also taken to calculate the tissue-to-plasma ratio and the unbound
partition coefficient (KPUU), a key metric for CNS penetration.

Post-operative Protocol: After recovery from surgery (≥4 weeks after the first dose), patients could
initiate maintenance therapy with trotabresib 45 mg/day on a 4 days on/24 days off schedule.

Primary Endpoints: Measurement of trotabresib concentration in resected brain tumor tissue and
plasma PK.

Combination Therapy with Standard of Care (CC-90010-GBM-002)
[3]
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Study Design: Phase Ib/II study in patients with newly diagnosed glioblastoma (ndGBM) after

resection.
Concomitant Setting: Trotabresib (15 or 30 mg, 4 days on/24 days off) was administered alongside

standard radiotherapy (RT) and temozolomide (TMZ).
Adjuvant Setting: Trotabresib (15, 30, or 45 mg, 4 days on/24 days off) was administered in

combination with adjuvant TMZ for up to 6 cycles.
Primary Endpoints: Safety, tolerability, and determination of the RP2D for the combination.

Key Findings: The RP2D for trotabresib in combination was established as 30 mg (4 days on/24
days off). The combination was well-tolerated and did not alter the PK profile of trotabresib.

Signaling Pathways and Logical Workflow

Trotabresib's mechanism and its investigation in glioblastoma can be visualized through its core signaling

pathway and a key clinical trial workflow. The diagram below illustrates its primary mechanism of action

and downstream effects.

Diagram 1: Trotabresib inhibits BET proteins like BRD4 from binding to acetylated histones, disrupting the

recruitment of transcriptional machinery and suppressing oncogene expression [4] [5].

The "window-of-opportunity" trial design provided critical clinical proof of trotabresib's brain penetration,

as outlined in the workflow below.
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Patient Population:
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(4 days on/24 days off)

 After recovery
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Diagram 2: The "window-of-opportunity" study design directly demonstrated trotabresib penetration in

human brain tumor tissue [2].

Future Directions and Rationale for Combinations

The data support further development of trotabresib, particularly in combination regimens.

Overcoming Therapeutic Resistance: Preclinical data shows trotabresib downregulates MGMT
expression [3]. This provides a strong rationale for combining it with TMZ in glioblastoma, as low

MGMT activity is a known predictor of TMZ response.
Immunomodulatory Potential: Evidence suggests BET inhibitors can rescue T-cell exhaustion and

may synergize with PD-1 inhibitors, offering a potential strategy to overcome glioblastoma's
resistance to immunotherapy [5].

Dual Pathway Inhibition: Research in other cancers (e.g., medulloblastoma) shows that
simultaneous inhibition of BRD4 and the PI3K pathway can overcome resistance mechanisms [6].
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While not yet reported for trotabresib, this represents a compelling future research direction.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.smolecule.com/products/s3469473?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/s41467-023-36976-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11365212/
http://cancercommunity.nature.com/posts/targeting-the-bromodomain-and-extra-terminal-domain-bet-proteins-in-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9974792/
https://www.smolecule.com/products/b3469473#trotabresib-bromodomain-and-extraterminal-domain-inhibitor
https://www.smolecule.com/products/b3469473#trotabresib-bromodomain-and-extraterminal-domain-inhibitor
https://www.smolecule.com/products/b3469473#trotabresib-bromodomain-and-extraterminal-domain-inhibitor
https://www.smolecule.com/products/b3469473#trotabresib-bromodomain-and-extraterminal-domain-inhibitor
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3469473?utm_src=pdf-bulk
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

